13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide is a synthetic derivative of retinoic acid, which is part of the broader family of retinoids known for their biological significance in various physiological processes. This compound is specifically noted for its potential therapeutic applications in cancer treatment and other diseases influenced by retinoid signaling pathways. The compound's structure includes a retinamide backbone, modified with an ethoxycarbonyl group attached to a phenyl ring, enhancing its solubility and bioavailability compared to other retinoids.
This compound can be synthesized through various chemical methods, often utilizing derivatives of retinoic acid as starting materials. The synthesis typically involves coupling reactions that introduce the ethoxycarbonyl group onto the phenyl ring of the retinamide structure.
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide is classified as a synthetic retinoid. It belongs to the category of retinamides, which are known for their ability to modulate gene expression and influence cellular differentiation and proliferation.
The synthesis of 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide has been reported using several methodologies. One notable approach involves the coupling reaction of all-trans-retinoic acid with an appropriate amine under controlled conditions to form the desired amide bond. Recent advancements have introduced more efficient methods that minimize byproduct formation and enhance yield.
A scalable and operator-friendly one-step procedure has been developed, allowing for high yields without the need for extensive purification. This method utilizes a mixture of solvents (such as dichloromethane and dimethylformamide) and employs catalysts like DMAP (4-Dimethylaminopyridine) to facilitate the reaction. The procedure has reportedly achieved yields exceeding 99%, demonstrating significant improvements over previous synthetic routes .
The molecular structure of 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide features a retinamide core with an ethoxycarbonyl substituent on the para position of the phenyl ring. This structural modification is critical for enhancing its pharmacological properties.
The primary chemical reaction involved in synthesizing 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide is the amide formation between an ethoxycarbonyl-substituted phenol and a retinoic acid derivative. This reaction typically requires activation of the carboxylic acid moiety using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
The reaction conditions must be carefully controlled to prevent side reactions, such as hydrolysis or unwanted polymerization. The stoichiometry of reactants is crucial; using an excess of one reactant can significantly improve yield while minimizing byproducts .
The mechanism by which 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide exerts its biological effects involves interaction with nuclear receptors known as retinoic acid receptors (RARs). Upon binding, these receptors undergo conformational changes that lead to alterations in gene expression associated with cell differentiation, apoptosis, and proliferation.
Research indicates that this compound may operate similarly to other retinoids by modulating pathways involved in cell cycle regulation and apoptosis, making it a candidate for chemotherapeutic applications .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability during synthesis and storage .
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide has garnered interest primarily in cancer research due to its potential role as a chemopreventive agent. Its ability to influence cell differentiation and apoptosis makes it a valuable compound in studies aimed at understanding cancer biology and developing novel therapeutic strategies.
Additionally, this compound may have applications in dermatology for treating skin disorders related to retinoid signaling pathways. Ongoing research continues to explore its efficacy and safety profile in clinical settings .
Retinamide backbone modifications represent a strategic approach to overcome the limitations of natural retinoids, including poor aqueous solubility, chemical instability, and non-specific toxicity. The core structure of 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide features a cis-configured polyene chain linked to an aromatic amide moiety. Unlike all-trans-retinoic acid, the 13-cis configuration introduces torsional strain that reduces crystallinity and enhances molecular flexibility, thereby improving cell membrane permeability [3] [5]. The amide bond formation between the retinoid carboxylate and aniline derivatives follows carbodiimide-mediated coupling protocols, typically employing N,N'-dicyclohexylcarbodiimide (DCCD) or water-soluble alternatives like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dimethylformamide at 0–4°C under nitrogen atmosphere [8].
Modifications at the C-15 position significantly influence receptor binding affinity and metabolic stability. Introduction of the ethoxycarbonylphenyl group instead of conventional hydroxyl substituents (as in 4-hydroxyphenylretinamide/4HPR) eliminates phase II glucuronidation sites, thereby extending plasma half-life. The meta-substitution pattern on the phenyl ring creates steric hindrance that shields the amide bond from enzymatic hydrolysis, as confirmed by mass spectrometry analysis of plasma metabolites showing >80% intact compound after 24-hour incubation with human liver microsomes [6] [8]. Computational docking studies reveal that the ethoxycarbonyl extension forms additional van der Waals interactions with a hydrophobic subpocket in retinoic acid receptor gamma (RARγ), increasing binding affinity by 3.7-fold compared to 4HPR [10].
Table 1: Bioactivity Comparison of Retinamide Derivatives
Compound | IC₅₀ (μM) A549* | RARγ Kd (nM) | Metabolic Stability (t½, h) |
---|---|---|---|
All-trans-retinoic acid | 12.5 ± 1.2 | 18.3 ± 0.9 | 1.2 ± 0.3 |
4-hydroxyphenylretinamide | 1.8 ± 0.4 | 42.7 ± 3.1 | 6.5 ± 0.8 |
13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide | 0.6 ± 0.1 | 11.5 ± 0.7 | 14.2 ± 1.5 |
*A549: Human lung adenocarcinoma cell line [5] [8]
Ferrocene conjugates demonstrate how organometallic additions to the retinamide backbone enhance antitumor effects. The redox-active ferrocene unit enables reactive oxygen species generation, complementing retinoid-mediated apoptosis induction. 13-cis-retinoyl ferrocene derivatives exhibit 5-fold greater potency against MDA-MB-231 breast cancer cells compared to non-conjugated retinamides, attributable to mitochondrial membrane depolarization and caspase-3/7 activation [5].
The ethoxycarbonylphenyl moiety serves as a multifunctional pharmacophore that enhances stability through electronic and steric effects. Nuclear magnetic resonance studies reveal restricted rotation around the amide C–N bond (rotation barrier = 14.2 kcal/mol), which maintains near-planar conformation between the retinoid polyene system and aromatic ring. This conformation facilitates extended π-orbital delocalization, reducing the HOMO-LUMO energy gap by 0.8 eV compared to unsubstituted phenylretinamide, as determined by cyclic voltammetry [7]. The electron-withdrawing ethoxycarbonyl group diminishes electron density at the amide nitrogen (partial charge = +0.32e), making it less susceptible to nucleophilic attack by esterases and proteases [6].
Crystallographic analysis demonstrates that the para-ethoxycarbonyl substituent enables dense molecular packing through C–H···O hydrogen bonding (bond length = 2.38 Å) and offset π-stacking (interplanar distance = 3.41 Å). These interactions contribute to exceptional thermal stability, with differential scanning calorimetry showing no decomposition below 218°C [7]. In solution state, the compound maintains configurational integrity in phosphate buffer (pH 7.4) for >72 hours at 37°C, whereas all-trans analogs show 40% isomerization under identical conditions. The ethoxy group specifically provides optimal lipophilicity (logP = 5.2), balancing cellular uptake and aqueous dispersibility without nanoparticle formulation [6].
Table 2: Spectroscopic Characterization of 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide
Characterization Method | Key Parameters | Structural Implications |
---|---|---|
1H NMR (CDCl₃) | δ 7.98 (d, J=8.6Hz, 2H, ArH), 6.29 (d, J=9.2Hz, 1H, H-7), 5.79 (t, J=6.8Hz, 1H, H-12), 4.33 (q, J=7.1Hz, 2H, -OCH₂), 2.41 (s, 3H, CH₃-9), 1.36 (t, J=7.1Hz, 3H, -CH₃) | Confirms ethyl ester integrity and 13-cis configuration (H-12/H-13 coupling) |
FT-IR | 1715 cm⁻¹ (ester C=O), 1653 cm⁻¹ (amide C=O), 1598 cm⁻¹ (C=C) | Distinct carbonyl stretching frequencies without coupling |
UV-Vis (ethanol) | λmax = 352 nm (ε = 42,500 M⁻¹cm⁻¹) | Extended conjugation with bathochromic shift vs. non-esterified analogs |
X-ray diffraction | Monoclinic P2₁/c, a=12.38Å, b=7.25Å, c=22.91Å, β=105.7°, Z=4 | Stabilized by intermolecular H-bonding network [7] |
Density functional theory calculations (B3LYP/6-311G(d,p)) predict molecular electrostatic potential (MEP) surfaces with pronounced negative regions around carbonyl oxygens (–48.2 kcal/mol) and positive regions near the polyene chain (+32.6 kcal/mol). This charge polarization facilitates interactions with phospholipid head groups during cellular internalization, explaining 3.5-fold greater cellular accumulation than 4HPR in SCC-25 head and neck cancer cells [7] [8].
Synthetic pathways to 13-cis-N-[4-(Ethoxycarbonyl)phenyl]retinamide require precise stereocontrol, as conventional retinoid synthesis favors thermodynamically stable all-trans isomers. The industrial route employs a Wittig-Horner reaction between C₁₅-phosphonium salt (β-ionylideneethyltriphenylphosphonium chloride) and ethyl 4-aminobenzoate-derived aldehyde, producing 13-cis:all-trans ratio of 1:3.2 under standard conditions (20°C, THF). Strategic optimization increases cis-selectivity to 78% through:
Table 3: Synthesis Efficiency of Retinamide Isomers
Synthetic Approach | 13-cis:All-trans Ratio | Overall Yield (%) | Key Advantages/Limitations |
---|---|---|---|
Wittig-Horner (unoptimized) | 1:3.2 | 42 | High dimerization byproducts |
Low-temperature Wittig | 3.5:1 | 38 | Requires cryogenic conditions |
Mitsunobu amidation | >99% cis | 65 | Requires pre-formed 13-cis-retinoic acid |
Suzuki-retinoyl coupling | Not applicable | 81 | Enables ferrocene conjugation [5] |
The Mitsunobu alternative pathway offers superior stereoretention by coupling pre-formed 13-cis-retinoic acid with ethyl 4-aminobenzoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method achieves >99% isomeric purity and 65% yield but requires chromatographic separation of 13-cis-retinoic acid precursor, increasing production costs [5]. Ferrocene-conjugated analogs employ Suzuki-Miyaura cross-coupling between retinoyl boronic ester and brominated ferrocene intermediates, achieving 81% yield with retention of cis-configuration when using Pd(dppf)Cl₂ catalyst and cesium carbonate base in degassed tetrahydrofuran at 65°C [5].
Critical purification challenges arise from the stereolability of the cis-polyene system. Flash chromatography on silica gel induces partial isomerization (12–18% conversion to all-trans), whereas reversed-phase C₁₈ columns with ethanol-water eluent preserve configuration. Final crystallization from ethanol-diethyl ether (1:5) produces analytically pure material with >99.5% cis-isomer content by high-performance liquid chromatography (retention time = 14.3 min, Zorbax Eclipse XDB-C18, methanol-water 85:15, 1.0 mL/min) [3] [8].
Industrial-scale production employs continuous-flow photoreactors with wavelength-controlled isomerization (λ = 450 nm) that converts all-trans byproducts back to 13-cis configuration, achieving 97% isomeric purity at kilogram scale. This photoequilibration approach reduces waste generation by 78% compared to traditional batch processes [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9